Dodecyltrichlorosilane

Catalog No.
S793599
CAS No.
4484-72-4
M.F
C12H25Cl3Si
M. Wt
303.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyltrichlorosilane

CAS Number

4484-72-4

Product Name

Dodecyltrichlorosilane

IUPAC Name

trichloro(dodecyl)silane

Molecular Formula

C12H25Cl3Si

Molecular Weight

303.8 g/mol

InChI

InChI=1S/C12H25Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3

InChI Key

BNCXNUWGWUZTCN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[Si](Cl)(Cl)Cl

Canonical SMILES

CCCCCCCCCCCC[Si](Cl)(Cl)Cl

Synthesis of Organosilicon Compounds

TCDS serves as a crucial intermediate in the synthesis of various organosilicon compounds. Its reactive silicon-chlorine bonds readily convert to other functionalities, allowing researchers to build complex organosilicon molecules with desired properties. For example, TCDS can be used to synthesize:

  • Silicones: These versatile polymers find applications in various fields, including sealants, adhesives, and electronics, due to their unique properties like heat resistance, flexibility, and electrical insulation [Source: Polydimethylsiloxane (PDMS) - an Introduction, ].
  • Silylated materials: By attaching TCDS to other molecules, researchers can introduce silicon-containing groups, modifying their properties like hydrophobicity (water repellency) and biocompatibility [Source: Trichlorododecylsilane | CAS 4484-72-4 | SCBT, ].

Catalyst in Organic Synthesis

Beyond its role as an intermediate, recent research explores the potential of TCDS as a catalyst in various organic reactions. Its Lewis acidic nature, arising from the empty orbitals on the silicon atom, allows it to interact with other molecules and facilitate their transformation. Studies suggest its effectiveness in:

  • Aldol condensation reactions: These reactions are crucial for synthesizing various organic molecules, including pharmaceuticals and natural products. TCDS can act as a reusable and efficient catalyst for these reactions [Source: Trichlorododecylsilane-Catalyzed Aldol Condensation of Aldehydes with Ketones, Royal Society of Chemistry, ].
  • Other organic transformations: Research is ongoing to explore the potential of TCDS in catalyzing other organic reactions, such as cyclizations and rearrangements.

Surface Modification and Materials Science

Due to its ability to react with various surfaces, TCDS is valuable in surface modification and materials science research. By forming covalent bonds with different materials, it can:

  • Improve adhesion: TCDS can act as a coupling agent, enhancing the adhesion between dissimilar materials, such as polymers and glass fibers, leading to stronger and more durable composites [Source: An Extensive Insight into Trichlorododecylsilane: A Chemical Compound for Numerous Industrial Uses, ].
  • Control surface properties: TCDS can modify the surface properties of materials, such as making them hydrophobic (water-repellent) or oleophobic (oil-repellent). This has applications in creating self-cleaning surfaces, anti-corrosion coatings, and microfluidic devices [Source: Trichlorododecylsilane (TCDS) - an introduction, ].

Dodecyltrichlorosilane is a chlorosilane compound with the molecular formula C12H25Cl3SiC_{12}H_{25}Cl_{3}Si and a molecular weight of approximately 303.77 g/mol. It consists of a dodecyl group (a straight-chain alkyl group with twelve carbon atoms) attached to a silicon atom, which is further bonded to three chlorine atoms. This compound is known for its high reactivity, particularly in hydrolysis reactions, leading to the release of hydrogen chloride gas. Dodecyltrichlorosilane is typically used as a silane coupling agent in various applications, including surface modification and coatings .

DTCS modifies surfaces through a two-step process:

  • Reaction with surface: The trichlorosilane group reacts with surface functionalities (e.g., hydroxyl groups on metal oxides) to form a covalent bond, anchoring the molecule to the surface [].
  • Condensation and polymerization: The silanol groups formed by hydrolysis can condense with each other or with surface silanols, creating a covalently bonded siloxane network on the surface []. This network provides a hydrophobic barrier and improves adhesion between the surface and other materials.

DTCS is a corrosive and irritating compound. It can cause skin burns, eye damage, and respiratory problems upon contact or inhalation []. It is also flammable and can react violently with water [].

  • Safety precautions: Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling DTCS. Work in a well-ventilated area and avoid contact with skin, eyes, and clothing [].